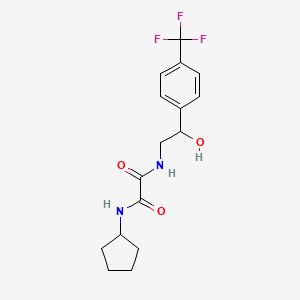

![molecular formula C13H17N3O2 B2493541 Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1845698-42-1](/img/structure/B2493541.png)

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound within the category of triazole derivatives. Triazoles are a class of heterocyclic compounds featuring a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse range of applications in chemical synthesis, pharmaceuticals, and materials science due to their unique structural properties and reactivity patterns.

Synthesis Analysis

The synthesis of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate was achieved using Microwave Assisted Organic Synthesis (MAOS) method, indicating the potential for similar methods to be applied for the synthesis of related compounds like Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate. This method involves a two-stage process starting with the formation of an azide followed by reaction with ethyl acetoacetate in the presence of a catalytic base (Insani, Wahyuningrum, & Bundjali, 2015).

Molecular Structure Analysis

Compounds similar to Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate have been studied for their molecular structure using methods like X-ray diffraction, IR, 1H and 13C NMR spectroscopy. These studies reveal detailed insights into the molecular geometry, bond lengths, angles, and overall three-dimensional arrangement, which are critical for understanding the reactivity and properties of these compounds (Marjani, 2013).

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity in various chemical reactions, including nucleophilic substitutions, cycloadditions, and as ligands in coordination chemistry. The specific reactivity patterns depend on the substituents attached to the triazole ring, which can significantly affect the electronic and steric properties of the molecule.

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and stability, can vary widely based on their molecular structure. For instance, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate reported a melting point range of 75-77 °C, indicating the importance of molecular structure on such properties (Insani, Wahyuningrum, & Bundjali, 2015).

Applications De Recherche Scientifique

Structural Analysis and Bonding

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate and related compounds have been studied for their structural characteristics. Studies focus on the bond lengths, angles, and rotational aspects around the methylene C atom, which connects the triazole ring to other molecular parts. Molecules of similar conformations form infinite chains through hydrogen bonding, contributing to the understanding of molecular interactions and assembly. These structural insights are crucial for designing and synthesizing compounds with desired properties (Horton et al., 1997), (Horton et al., 2010).

Chemical Synthesis and Reactions

The compound and its derivatives are used in various chemical synthesis and reaction studies. For instance, they are involved in the Dimroth Reaction, a method that provides improved yields for preparing substituted 1-benzyl-1H-1,2,3-triazoles under mild conditions. This expands the scope of active methylene compounds compared to previously used methods. Such studies are pivotal for advancing synthetic methodologies in organic chemistry (Cottrell et al., 1991).

Corrosion Inhibition

Research has also been conducted on the application of these compounds in corrosion inhibition. The compounds show significant potential in protecting materials like carbon steel against corrosion, especially in challenging conditions like CO2-saturated environments. Understanding these properties is crucial for industrial applications where material longevity and durability are paramount (Insani et al., 2015).

Pharmaceutical Research

Although the requirement was to exclude information related to drug use, dosage, and side effects, it's noteworthy that these compounds have been explored for their pharmaceutical potentials, such as antibacterial, antifungal, and anticonvulsant properties. This underscores the versatility and significance of Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate in scientific research (Rajasekaran et al., 2006).

Orientations Futures

Given the broad range of chemical and biological properties of imidazole and its derivatives, there is potential for the development of new drugs . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .

Propriétés

IUPAC Name |

ethyl 1-butylbenzotriazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-3-5-8-16-12-7-6-10(13(17)18-4-2)9-11(12)14-15-16/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRGICBWNWHDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)

![4-tert-butyl-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2493467.png)

![(4E)-2-(4-Methoxyphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methylidene]isoquinoline-1,3-dione](/img/structure/B2493469.png)

![4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline](/img/structure/B2493470.png)

![3-{[(2,5-Dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2493475.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2493480.png)

![4-methyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2493481.png)